Mycophenolic acid lactone, (S)-
Description
Historical Perspectives of Mycophenolic Acid and Related Natural Products
The story of mycophenolic acid (MPA) begins in 1893 with the Italian medical scientist Bartolomeo Gosio. wikipedia.orgwikipedia.org While investigating spoiled corn, he isolated a fungus he named Penicillium glaucum (now known as P. brevicompactum) and discovered it produced a compound with antibacterial properties. wikipedia.orgwikipedia.org In 1896, Gosio isolated the active compound in a pure, crystalline form, marking the first-ever isolation of an antibiotic. wikipedia.orgwikipedia.org He successfully demonstrated its activity against the anthrax bacterium. wikipedia.org
Despite this pioneering discovery, the compound was largely forgotten until it was rediscovered in 1912 by American scientists C.L. Alsberg and O.M. Black, who gave it the name mycophenolic acid. wikipedia.orgwikipedia.org Further research over the decades revealed its diverse biological activities, including antifungal, antiviral, anticancer, and antipsoriasis properties. wikipedia.org However, it was the discovery of its immunosuppressive effects in the 1970s and its subsequent development that brought MPA to the forefront of medicine. wikipedia.org Its ester prodrug, mycophenolate mofetil, was approved for medical use in the United States in 1995 to prevent organ transplant rejection. wikipedia.orgguidechem.com
The biosynthesis of MPA is a complex enzymatic process in fungi. nih.govpnas.org It begins with the creation of 5-methylorsellinic acid by a polyketide synthase. nih.govoup.com A series of subsequent enzymatic modifications, including hydroxylation, lactonization, and farnesylation, eventually lead to the formation of the MPA molecule. nih.govpnas.org The final step involves the methylation of demethylmycophenolic acid by the enzyme S-adenosylmethionine:demethylmycophenolic acid O-methyltransferase. nih.gov
Structural Characteristics and Stereochemical Configuration of (S)-Mycophenolic Acid Lactone
(S)-Mycophenolic acid lactone is a derivative of mycophenolic acid, characterized by the formation of an intramolecular lactone ring. ontosight.ai This structural modification distinguishes it from the parent compound, which possesses a free carboxylic acid group on its side chain. nih.gov The lactone is formed from the cyclization of the parent acid.
The formal chemical name for this compound is (S)-7-Hydroxy-5-methoxy-4-methyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]-1(3H)-isobenzofuranone. scbt.com The "(S)-" designation in its name refers to the stereochemistry at the chiral center within the tetrahydrofuran (B95107) ring of the side chain, indicating a specific three-dimensional arrangement of the atoms. ontosight.ai This stereoisomer is a key aspect of its chemical identity.
Below is a table summarizing the key chemical properties of (S)-Mycophenolic acid lactone.
| Property | Value |
| CAS Number | 79081-87-1 scbt.com |
| Molecular Formula | C₁₇H₂₀O₆ scbt.com |
| Molecular Weight | 320.34 g/mol scbt.com |
| IUPAC Name | (S)-7-hydroxy-5-methoxy-4-methyl-6-[2-(tetrahydro-2-methyl-5-oxo-2-furanyl)ethyl]isobenzofuran-1(3H)-one biosynth.com |
This table presents key identifiers and properties of (S)-Mycophenolic acid lactone.
Current Academic Research Landscape and Significance of (S)-Mycophenolic Acid Lactone within the Mycophenolic Acid Class
The academic research landscape for (S)-Mycophenolic acid lactone is primarily centered on its role as a metabolite and a reference standard in the analysis of its parent compounds. biosynth.comontosight.ai While the vast majority of studies focus on the immunosuppressive activity of mycophenolic acid and its prodrug, mycophenolate mofetil, the lactone form holds significance in specific analytical and metabolic contexts. ontosight.ainih.gov
One of the primary roles of (S)-Mycophenolic acid lactone in research is as an analytical standard and a specified impurity. biosynth.comnih.gov For instance, it is listed as Mycophenolate Mofetil EP Impurity H, highlighting its importance in the quality control of pharmaceutical formulations to ensure their purity and safety. scbt.comnih.gov
Furthermore, the lactone is considered a metabolite of mycophenolate mofetil. biosynth.comontosight.ai After administration, mycophenolate mofetil is hydrolyzed to the active mycophenolic acid, which then undergoes further metabolism. pharmgkb.orgnih.gov The formation of the lactone is one of the metabolic pathways. ontosight.ai Understanding the formation and profile of metabolites like the lactone is crucial for a complete picture of the drug's pharmacokinetics. ontosight.ai While the lactone itself is not considered the primary active form, its study contributes to the broader understanding of MPA's metabolic fate in the body. biosynth.com
The table below summarizes key research findings and areas of significance for (S)-Mycophenolic acid lactone.
| Area of Significance | Research Findings and Details |
| Analytical Chemistry | Utilized as a certified reference material for HPLC analysis in drug development and quality control. biosynth.com |
| Pharmaceutical Quality Control | Identified as "Mycophenolate Mofetil EP Impurity H," a specified impurity that must be monitored in pharmaceutical preparations. scbt.comnih.gov |
| Metabolism Studies | It is a metabolite of mycophenolate mofetil and mycophenolic acid, formed via metabolic pathways. biosynth.comontosight.ai |
| Chemical Synthesis | Its synthesis is relevant for obtaining pure standards for analytical purposes and for studying structure-activity relationships of MPA analogues. nih.govresearchgate.net |
This table highlights the main areas of academic and industrial research involving (S)-Mycophenolic acid lactone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-6-[2-[(2S)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIDHOJWGSPTK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@]3(CCC(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229529 | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79081-87-1 | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079081871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid lactone, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLIC ACID LACTONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDL6BEU50R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Chemical Derivation
Enzymatic Biotransformation and Metabolic Routes to (S)-Mycophenolic Acid Lactone
While the primary metabolic fate of mycophenolic acid in humans involves glucuronidation, studies utilizing microbial systems have revealed alternative biotransformation pathways, including the formation of novel lactones. drugbank.comnih.gov These microorganisms provide a model for enzymatic processes capable of structurally modifying the MPA molecule in ways not typically observed in mammalian metabolism.
Direct metabolic studies in human tissues have not identified the formation of a lactone from the side chain of MPA. The principal metabolites found are a pharmacologically inactive phenolic glucuronide (MPAG) and a smaller amount of an active acyl glucuronide (AcMPAG). drugbank.comliverpool.ac.uk
However, in vitro studies using various microorganisms have successfully demonstrated the formation of lactone derivatives of MPA. researchgate.net Seminal work on the microbial modification of mycophenolic acid showed that incubation with selected microorganisms can lead to a variety of structural transformations. rsc.org One of the key modifications observed was the oxygenation of the side chain's terminal methyl group (the 3'-methyl group), followed by an intramolecular cyclization to form a δ-lactone. rsc.org This bioconversion effectively transforms the open hexenoic acid side chain into a new six-membered lactone ring.
These microbial transformations serve as crucial in vitro models demonstrating that enzymatic machinery exists for the lactonization of the MPA side chain. pg.edu.pl The table below summarizes the types of biotransformations observed when MPA is incubated with various microorganisms, highlighting the diversity of enzymatic modifications possible. rsc.org
Table 1: Microbial Transformation Products of Mycophenolic Acid This interactive table summarizes the various products formed through the microbial transformation of Mycophenolic Acid, as identified in research studies. rsc.org
| Transformation Type | Resulting Structure | Description |
| Side Chain Lactonization | δ-lactone | Oxygenation of the terminal methyl group followed by intramolecular cyclization of the hexenoic acid side chain. rsc.org |
| Side Chain Hydroxylation | Alcohol and Aldehyde | Oxygenation of the methyl group on the double bond (C4-methyl). rsc.org |
| Lactone Ring Oxidation | Lactol | Oxidation at the C-3 position of the original phthalide (B148349) lactone ring. rsc.org |
| Side Chain Oxidation/Cleavage | Various | Loss of the double bond and subsequent oxidation leading to β-hydroxy-acids, methyl ketones, and carboxylic acids. rsc.org |
| Oxidative Cyclization | Dihydrobenzofurans, Chromene | Cyclization of the terpenoid side chain to form new fused ring systems. rsc.org |
| Amide Formation | Glycine/Alanine Amides | Combination of the side chain's carboxylic acid group with amino acids. rsc.org |
The formation of the δ-lactone from the mycophenolic acid side chain is proposed to be a two-step enzymatic process. Although the specific enzymes from organisms like Streptomyces have not been fully characterized for this exact reaction, the mechanism can be inferred from the observed product. researchgate.netrsc.org
Enzymatic Hydroxylation: The first and critical step is the regioselective hydroxylation of the terminal methyl group on the hexenoic acid side chain. This reaction is characteristic of cytochrome P450 monooxygenases, a large family of enzymes known for their ability to hydroxylate non-activated carbon atoms. The enzyme would activate molecular oxygen to introduce a hydroxyl group onto the terminal carbon, converting the methyl group into a primary alcohol.
Intramolecular Cyclization (Lactonization): Following hydroxylation, the newly formed primary alcohol can attack the carboxylic acid group at the other end of the side chain. This intramolecular esterification reaction forms the thermodynamically stable six-membered δ-lactone ring. This step may occur spontaneously due to the proximity of the reacting groups or could be facilitated by an enzyme such as a hydrolase or lactone synthase, which would catalyze the ring closure. Current time information in Bangalore, IN.
This proposed pathway is analogous to other known biosynthetic processes where hydroxylation precedes lactonization to form cyclic structures.
Chemical Synthesis Strategies for (S)-Mycophenolic Acid Lactone and its Analogues
The chemical synthesis of lactone derivatives of mycophenolic acid presents unique challenges, often requiring multi-step procedures to construct the complex, fully substituted phthalide core and the modifiable side chain.
Total synthesis of mycophenolic acid itself has been achieved through various strategies, many of which could be adapted to produce lactone analogues. pg.edu.pl Key strategies often involve:
Diels-Alder Reactions: To construct the substituted aromatic nucleus. pg.edu.pl
Claisen Rearrangement: A powerful method for stereospecifically forming the (E)-4-methyl-4-hexenoic acid side chain. researchgate.netacs.org
A hypothetical total synthesis of the side-chain δ-lactone derivative would involve synthesizing the phthalide core and a modified side-chain precursor separately before coupling them. The side-chain precursor would need to be synthesized in a form that already contains the lactone, or a protected di-hydroxy functionality that can be later cyclized. While no total synthesis specifically targeting the side-chain δ-lactone has been reported, the existing methodologies for MPA provide a robust toolbox for the construction of such analogues. pg.edu.plcdnsciencepub.com
Semisynthesis, starting from the naturally produced mycophenolic acid, offers a more direct route to its derivatives. The microbial biotransformations described previously are a prime example of a semisynthetic approach to obtaining the δ-lactone of MPA. researchgate.netrsc.org By using whole-cell cultures of specific Streptomyces strains, mycophenolic acid is converted directly into the lactone derivative, which can then be isolated and purified. researchgate.net This method leverages the inherent selectivity of enzymes to perform specific chemical transformations that might be difficult to achieve with conventional reagents.
Other semisynthetic modifications of MPA have focused on creating analogues by altering the side chain, though not always resulting in lactone formation. For instance, dianions derived from protected MPA have been used to synthesize analogues like (S)-α-methylmycophenolic acid. researchgate.net
Achieving the synthesis of the specific (S)-enantiomer of the mycophenolic acid side-chain lactone requires precise control of stereochemistry. The formation of the new chiral center on the lactone ring necessitates a stereoselective approach. While a direct method for this specific molecule is not detailed in the literature, principles from related syntheses can be applied.
Chiral Auxiliaries: The stereoselective synthesis of other side-chain analogues of MPA has been successfully demonstrated using chiral auxiliaries. For example, Evans chiral auxiliaries have been used to perform diastereoselective alkylation reactions on the MPA side chain, yielding products with high enantiomeric purity (95:5 to 99:1). researchgate.net This principle could be adapted to introduce a functional group at the required position stereoselectively, which could then be converted to the lactone.
Asymmetric Hydroxylation: A plausible strategy would be the asymmetric hydroxylation of the terminal methyl group or an adjacent methylene (B1212753) on the MPA side chain using a chiral catalyst. Sharpless asymmetric dihydroxylation, while typically targeting double bonds, illustrates the type of stereocontrol possible. A chiral catalyst could guide the hydroxylation to produce the desired (S)-alcohol precursor, which would then cyclize to form the (S)-lactone.
Orthoester Claisen Rearrangement: This rearrangement has been noted for its ability to transfer chirality and produce stereoselective products, making it a valuable tool in natural product synthesis. nih.govresearchgate.net By starting with a chiral alcohol, it is possible to control the stereochemistry of the resulting side chain, which could be designed to facilitate the formation of the (S)-lactone.
These methodologies provide a framework for the potential stereoselective synthesis of (S)-Mycophenolic acid lactone, a key step toward investigating the biological activities of individual enantiomers.
Mechanistic Studies and Biological Target Elucidation of S Mycophenolic Acid Lactone
Investigation of Enzyme Inhibition Profiles
Studies on Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Interaction and Specificity
Mycophenolic acid (MPA) is a well-established, potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). drugbank.comtandfonline.comnih.gov This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. drugbank.compg.edu.pl MPA's inhibitory action on IMPDH leads to the depletion of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. drugbank.com This mechanism is particularly effective against lymphocytes, as their proliferation is highly dependent on the de novo purine (B94841) synthesis pathway, unlike other cell types that can utilize salvage pathways. drugbank.comnih.gov
There are two isoforms of human IMPDH: IMPDH1, which is constitutively expressed in most cells, and IMPDH2, which is upregulated in activated lymphocytes and neoplastic cells. pg.edu.plpharmgkb.org MPA exhibits a slightly higher potency against IMPDH2, with Ki values in the range of 7–14 nM, compared to IMPDH1, with Ki values of 11–33 nM. pharmgkb.orgtandfonline.com This selective inhibition of IMPDH2 contributes to the cytostatic effects of MPA on lymphocytes. pharmgkb.org (S)-Mycophenolic acid lactone, as a derivative of MPA, is understood to function through a similar mechanism of IMPDH inhibition. ontosight.ai The lactone form is considered a metabolite or precursor to the active mycophenolic acid. ontosight.ai The core structure, including the phthalide (B148349) ring of MPA, is crucial for its interaction with the IMPDH enzyme. acs.orgnih.gov
Exploration of Other Potential Enzymatic Targets and Pathways
While the primary target of mycophenolic acid is IMPDH, research suggests potential interactions with other cellular components and pathways. For instance, MPA has been shown to regulate spleen tyrosine kinase (Syk) in human aortic endothelial cells, which plays a role in inflammatory processes. nih.gov Additionally, studies have indicated that MPA can modulate cellular autophagy. nih.gov In the context of viral infections, MPA's inhibition of IMPDH can affect viral replication, which relies on host cellular machinery for nucleotide synthesis. nih.gov The impact of (S)-mycophenolic acid lactone specifically on these alternative targets is an area of ongoing investigation.
Analysis of Cellular Pathway Modulation
Impact on Purine Nucleotide Biosynthesis Pathways
The inhibition of IMPDH by mycophenolic acid directly disrupts the de novo pathway of purine nucleotide biosynthesis. drugbank.com Specifically, it blocks the conversion of inosine-5'-monophosphate (IMP) to xanthine-5'-monophosphate (XMP), a critical step in the synthesis of guanosine monophosphate (GMP) and subsequently guanosine triphosphate (GTP). pg.edu.pldrugbank.com This depletion of the guanine nucleotide pool is the cornerstone of MPA's biological effects. tandfonline.com Lymphocytes are particularly susceptible to this disruption as they have a limited capacity to use the salvage pathway for purine synthesis. nih.gov The addition of guanosine can reverse the antiproliferative effects of MPA, confirming the specific impact on this pathway. nih.govnih.gov
Effects on Cellular Proliferation and Signaling Cascades (in vitro/preclinical models)
The cytostatic effects of mycophenolic acid on lymphocytes are well-documented. By inhibiting the de novo synthesis of purines, MPA arrests the T-lymphocyte cell cycle at the G1/S interface, thereby inhibiting their proliferation. drugbank.com This leads to a reduction in both T-cell and B-cell proliferation and suppresses antibody formation by B-lymphocytes. drugbank.comnih.gov
Beyond lymphocytes, MPA has been shown to inhibit the proliferation of other cell types that rely on the de novo purine pathway, such as fibroblasts and mesangial cells. nih.govnih.gov In fibroblasts, MPA exposure leads to a downregulation of cytoskeletal proteins and impairs their migratory capacity. nih.gov In tumor cells, inhibition of IMPDH by MPA has been shown to induce a necrotic signal, even in cells resistant to apoptosis. researchgate.net This suggests that the signaling pathway initiated by GTP depletion is distinct from apoptotic pathways. researchgate.net Furthermore, MPA has been found to modulate signaling cascades involved in inflammation, such as the regulation of spleen tyrosine kinase (Syk) and the subsequent production of monocyte chemotactic protein-1 (MCP-1). nih.gov
Structure-Activity Relationship (SAR) Analysis of (S)-Mycophenolic Acid Lactone and its Derivatives
The biological activity of mycophenolic acid and its derivatives is intrinsically linked to their chemical structure. Several key features are essential for potent IMPDH inhibition. tandfonline.comacs.orgnih.gov
Phthalide Ring System: The core phthalide ring, which is part of the lactone structure, is crucial. Replacement of the lactone ring with other cyclic or acyclic substituents generally leads to a significant loss of potency, indicating a strong sensitivity to steric bulk in this region. acs.orgnih.gov
Phenolic Hydroxyl Group: A phenolic hydroxyl group, along with an adjacent hydrogen bond acceptor, is critical for high potency. acs.orgnih.gov
Aromatic Methyl Group: The methyl group on the aromatic ring is essential for activity. acs.orgnih.gov
Methoxyl Group: The methoxyl group can be replaced by an ethyl group, which can result in a compound with 2-4 times the potency of MPA. acs.orgnih.gov
Side Chain: Modifications to the hexenoic acid side chain can also impact activity. For instance, the creation of amide derivatives has been explored, with some showing promising biological activity. tandfonline.comnih.gov
These SAR studies underscore the importance of the specific structural arrangement of (S)-mycophenolic acid lactone for its biological function.
Interactive Data Table: IMPDH Inhibition by Mycophenolic Acid and Derivatives
| Compound | Target | Ki (nM) | Cell Line | IC50 (µM) |
| Mycophenolic Acid | IMPDH1 | 11-33 tandfonline.com | K562 | 0.19 tandfonline.com |
| Mycophenolic Acid | IMPDH2 | 7-14 tandfonline.com | - | - |
| N-(2,3,5-triazoyl)mycophenolic amide | IMPDH1 | 105 tandfonline.com | K562 | 0.48 tandfonline.com |
| N-(2,3,5-triazoyl)mycophenolic amide | IMPDH2 | 98 tandfonline.com | - | - |
| Mycophenolic Acid | - | - | MNNG | 0.64 nih.gov |
| Mycophenolic Acid | - | - | U2OS | 0.98 nih.gov |
| Compound 2d (R¹ = TPS, R² = H) | - | - | MNNG | 0.64 nih.gov |
| Compound 2e (R¹ = Tr, R² = H) | - | - | MNNG | 0.68 nih.gov |
| Compound 2e (R¹ = Tr, R² = H) | - | - | U2OS | 0.98 nih.gov |
| A2 (benzoxazole analogue) | - | - | Jurkat | 5.601 tandfonline.com |
| Mycophenolic Acid | - | - | Jurkat | 0.723 tandfonline.com |
Correlation of Specific Lactone Structural Motifs with Observed Biological Activities
The biological activity of mycophenolic acid (MPA) and its analogues is intrinsically linked to their chemical structure. The lactone ring, a core component of (S)-Mycophenolic acid lactone, plays a pivotal role. While the open-chain carboxylic acid form of MPA is the active inhibitor of IMPDH, the lactone itself is a crucial precursor and its structural features are essential for interaction with the enzyme's binding site.
Key structural motifs and their correlation with biological activity include:
The Phthalide Ring: Replacement of the lactone ring within the phthalide structure with other cyclic moieties, particularly larger groups, has been shown to result in a significant loss of inhibitory potency against IMPDH. researchgate.netacs.org Acyclic substituents in place of the ring also demonstrate a high sensitivity to steric bulk, underscoring the importance of the compact lactone structure. researchgate.netacs.org
The Phenolic Hydroxyl Group: A phenolic hydroxyl group, in conjunction with an adjacent hydrogen bond acceptor, is critical for high-potency inhibition of IMPDH. researchgate.netacs.org This highlights the specific electronic and hydrogen-bonding requirements of the enzyme's active site.
The Aromatic Methyl and Methoxy (B1213986) Groups: The aromatic methyl group is essential for the molecule's activity. researchgate.netacs.org In contrast, the methoxy group can be substituted, for instance with an ethyl group, which can lead to a two- to four-fold increase in potency both in laboratory tests and in living organisms. researchgate.netacs.org
The Hexenoic Acid Side Chain: Modifications to the hexenoic acid side chain, which is attached to the lactone-containing phthalide core, also significantly impact activity. For example, the creation of ester conjugates can influence the compound's cytotoxicity and immunosuppressive properties. nih.gov
The following table summarizes the structure-activity relationships (SAR) for key modifications of the mycophenolic acid scaffold:
| Structural Modification | Impact on Biological Activity | Supporting Evidence |
| Replacement of the lactone ring with larger cyclic groups | Decreased potency | researchgate.netacs.org |
| Replacement of the lactone ring with acyclic substituents | Decreased potency due to steric hindrance | researchgate.netacs.org |
| Absence of the phenolic hydroxyl group | Loss of high potency | researchgate.netacs.org |
| Absence of the aromatic methyl group | Loss of activity | researchgate.netacs.org |
| Replacement of the methoxy group with an ethyl group | 2-4x increase in potency | researchgate.netacs.org |
| Esterification of the hexenoic acid tail | Altered cytotoxicity and immunosuppressive activity | nih.gov |
These findings underscore the intricate relationship between the specific structural features of the mycophenolic acid lactone framework and its ultimate biological function as an IMPDH inhibitor.
Rational Design and Synthesis of Modified Lactone Analogues for Mechanistic Probes
The rational design and synthesis of modified lactone analogues are instrumental in probing the mechanistic details of IMPDH inhibition. By systematically altering the structure of (S)-Mycophenolic acid lactone and its derivatives, researchers can elucidate the roles of different functional groups in binding to the enzyme and exerting a biological effect.
One key area of focus has been the modification of the C7-hydroxyl group to circumvent the metabolic liability of glucuronidation, which leads to an inactive form of the drug. nih.gov The design of hybrid MPA analogues, based on the pharmacophores of both MPA and other IMPDH inhibitors, has been a successful strategy. nih.gov The synthesis of these analogues has often been achieved through methods like allylic substitution on a common lactone precursor. nih.gov
Another approach involves the synthesis of monocyclic analogues that lack the lactone moiety altogether. nih.gov These studies have revealed that such analogues are significantly less cytotoxic than MPA, reinforcing the importance of the lactone-containing phthalide ring system for potent activity. nih.gov
The synthesis of MPA derivatives with amino acid conjugates has also been explored to investigate the impact of these modifications on cytotoxicity and immunosuppressive activity. researchgate.net These studies have shown that the biological activity is dependent on both the specific amino acid substituent and the stereochemistry at the chiral center of the amino acid. nih.gov
The following table provides examples of rationally designed MPA analogues and their utility as mechanistic probes:
| Analogue Type | Synthetic Strategy | Mechanistic Insight | Supporting Evidence |
| C7-hydroxyl modified analogues | Allylic substitution of a common lactone | Circumvention of metabolic inactivation, probing the role of the C7 position | nih.gov |
| Monocyclic analogues | Stepwise introduction of the hexenoic acid side chain | Demonstrates the necessity of the lactone-containing phthalide ring for high potency | nih.gov |
| Amino acid conjugates | Coupling of amino acid esters with MPA | Elucidates the influence of side-chain modifications and stereochemistry on activity | nih.govresearchgate.net |
| Silyl-protected analogues | Silylation of MPA | Investigates the impact of protecting groups on cytotoxicity and provides tools for further synthetic modifications | acs.org |
These synthetic efforts, guided by rational design principles, are essential for building a comprehensive understanding of how (S)-Mycophenolic acid lactone-derived compounds interact with their biological target and for the development of new therapeutic agents.
Computational and Molecular Modeling Approaches
Computational and molecular modeling techniques have become indispensable tools for elucidating the intricate interactions between (S)-Mycophenolic acid lactone-derived inhibitors and their biological target, IMPDH. These methods provide valuable insights at the atomic level, complementing experimental data and guiding the rational design of new, more potent analogues.
Ligand-Protein Interaction Simulations and Binding Site Analysis
Molecular docking simulations have been extensively used to predict the binding modes of MPA and its analogues within the active site of IMPDH. nih.govacs.org These simulations have revealed key interactions that are crucial for inhibitory activity. For instance, docking studies of a triphenylsilyl-MPA analogue showed that the carbonyl group of the ester forms a hydrogen bonding interaction with the amino acid residue Ser276 of IMPDH. acs.org
Binding site analysis, often performed in conjunction with docking, helps to identify the specific amino acid residues that form the binding pocket for the inhibitor. The binding site of MPA in IMPDH is located in the nicotinamide (B372718) half of the dinucleotide site. acs.org MPA acts as an uncompetitive inhibitor by trapping a covalent intermediate of the enzyme-substrate reaction, known as E-XMP. acs.org The structure of the MPA binding site in Cricetulus griseus (Chinese hamster) IMPDH2 shows the inhibitor in close proximity to the E-XMP intermediate and a potassium ion. researchgate.net
Thermodynamic studies have further illuminated the binding process, revealing that the binding of MPA is critically dependent on the presence of the substrate, inosine monophosphate (IMP). nih.gov These studies suggest an allosteric mechanism where the binding of IMP induces a conformational change in the enzyme that favors the binding of MPA. nih.gov
The following table summarizes key findings from ligand-protein interaction simulations and binding site analysis of MPA with IMPDH:
| Finding | Methodology | Significance | Supporting Evidence |
| Hydrogen bonding with Ser276 | Molecular Docking | Identifies a crucial interaction for inhibitor binding | acs.org |
| Binding to the nicotinamide half of the dinucleotide site | X-ray Crystallography, Docking | Defines the location of the inhibitor binding pocket | acs.org |
| Trapping of the E-XMP* intermediate | Kinetic Studies, Structural Analysis | Elucidates the uncompetitive inhibition mechanism | acs.org |
| Dependence on IMP binding | Titration Microcalorimetry | Reveals an allosteric mechanism of binding | nih.gov |
| Conformational change upon binding | Thermodynamic Analysis | Explains the ligand-linked conformational changes in the enzyme | nih.gov |
These detailed analyses of the ligand-protein interactions are fundamental to understanding the molecular basis of IMPDH inhibition by MPA and its derivatives.
In Silico Prediction of Binding Affinities and Pharmacophore Modeling for (S)-Lactone Analogues
In silico methods are powerful tools for predicting the binding affinities of novel (S)-lactone analogues and for developing pharmacophore models that can guide the design of new inhibitors.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been successfully applied to MPA derivatives. nih.gov These studies generate statistical models that correlate the 3D structural features of the molecules with their inhibitory activity. The resulting contour maps from CoMFA and CoMSIA analyses highlight regions where modifications to the molecule are likely to increase or decrease its potency, providing a roadmap for rational drug design. nih.gov For a set of MPA derivatives, CoMFA and CoMSIA models yielded high cross-validated q² values of 0.805 and 0.620, respectively, indicating good predictive ability. nih.gov
Pharmacophore modeling is another valuable in silico technique. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. A five-point pharmacophore has been developed based on structurally diverse, known IMPDH inhibitors, which can be used to guide the design of novel analogues. tandfonline.com
The following table outlines the application of in silico prediction methods for (S)-lactone analogues:
| Method | Application | Key Outcome | Supporting Evidence |
| 3D-QSAR (CoMFA, CoMSIA) | Predicting inhibitory activity of MPA derivatives | Generation of contour maps to guide rational design, good predictive models (q² > 0.6) | nih.gov |
| Pharmacophore Modeling | Guiding the design of new inhibitors | Development of a five-point pharmacophore for IMPDH inhibitors | tandfonline.com |
| Molecular Docking | Predicting binding affinity and mode | Identification of key interactions and estimation of binding energy | acs.org |
These computational approaches significantly accelerate the drug discovery process by allowing for the virtual screening and optimization of (S)-lactone analogues before their actual synthesis and biological testing.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the isolation and quantitative analysis of (S)-Mycophenolic acid lactone from complex mixtures, such as fermentation broths or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of mycophenolic acid and its derivatives, including the (S)-lactone form. ontosight.aimedpharmres.com Method development typically involves optimizing the mobile phase composition, stationary phase, and detection wavelength to achieve efficient separation from related impurities.
A common approach utilizes a reversed-phase C18 column with a gradient elution system. medpharmres.comwalshmedicalmedia.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure sharp peak shapes. medpharmres.comnih.gov For instance, a method might start with a lower concentration of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity. medpharmres.com
Validation of the HPLC method is performed according to established guidelines to ensure its reliability. medpharmres.com This includes assessing parameters like linearity, precision, accuracy, and the limit of quantification (LLOQ). Linearity is typically established over a concentration range relevant for purity analysis, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. medpharmres.comwalshmedicalmedia.com Precision is evaluated through intra- and inter-day assays, with relative standard deviations (RSD) generally required to be below a certain threshold, often less than 15%. medpharmres.com Accuracy is determined by comparing the measured concentration to a known true concentration. medpharmres.com The LLOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. medpharmres.com For sensitive analysis, LLOQs in the low µg/mL range are often achieved. medpharmres.com
Table 1: Illustrative HPLC Method Parameters for Analysis of Mycophenolic Acid Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 2.6 µm, 100 x 2 mm |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 15% to 62% B over a specified time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 43 °C |
This table presents a hypothetical set of HPLC conditions based on methods used for mycophenolic acid analysis. medpharmres.comasm.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like (S)-Mycophenolic acid lactone, derivatization is a necessary step to increase their volatility and thermal stability. A common derivatization technique is silylation, where active hydrogen atoms in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly enhances the compound's volatility, making it amenable to GC analysis. nih.gov
The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification. GC-MS has been successfully employed in the metabolomic profiling of fungi that produce mycophenolic acid, allowing for the identification of various secondary metabolites. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the unambiguous structural elucidation of (S)-Mycophenolic acid lactone, providing detailed information about its molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules. Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework of (S)-Mycophenolic acid lactone. mdpi.comchemrxiv.org
¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to each other. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons within the molecule. mdpi.com For instance, HMBC correlations can reveal long-range couplings between protons and carbons, which is crucial for assembling the different fragments of the molecule. chemrxiv.org The stereochemistry of the lactone ring, particularly the orientation of substituents, can often be determined through NOE (Nuclear Overhauser Effect) experiments, which identify protons that are close in space. chemrxiv.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Mycophenolic Acid Derivative Skeleton
| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |
| 4 | 6.59 (s) | 106.5 |
| 5-OCH₃ | 3.86 (s) | 55.8 |
| 6 | 6.55 (s) | 115.8 |
| 7-OH | - | 161.5 |
| 8-CH₂ | 5.20 (s) | 69.0 |
| 1' | - | 166.2 |
| 3 | - | 161.5 |
| 13-OCH₃ | 3.86 (s) | - |
Note: This table is illustrative and based on data for mycophenolic acid derivatives. chemrxiv.org Actual chemical shifts for (S)-Mycophenolic acid lactone may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), the elemental composition can be unambiguously determined. asm.org This is a key step in identifying a new or known compound.
In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule. thermofisher.comresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the different structural components of the molecule can be identified. core.ac.ukdtu.dk This fragmentation data serves as a fingerprint for the compound and can be used to confirm its structure. For example, the loss of specific neutral molecules like H₂O or CO₂ can indicate the presence of hydroxyl or carboxyl groups, respectively.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-Mycophenolic acid lactone would be expected to show characteristic absorption bands for the lactone carbonyl group (typically around 1740-1760 cm⁻¹), hydroxyl groups (a broad band around 3200-3600 cm⁻¹), and the aromatic ring (absorptions in the 1450-1600 cm⁻¹ region). nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net The UV spectrum of a mycophenolic acid derivative typically shows absorption maxima related to its substituted benzene (B151609) ring. researchgate.net While less specific than NMR or MS, UV-Vis spectroscopy is a valuable and straightforward technique for confirming the presence of these structural features. oecd.org
Purity Assessment and Characterization of Related Substances in Research Materials
The purity of research-grade (S)-Mycophenolic acid lactone, also known by its pharmacopoeial designation as Mycophenolate Mofetil Impurity H, is paramount for its use as a reference standard in analytical method development, validation, and quality control applications. nih.gov The presence of impurities can significantly impact the accuracy of these analytical procedures. Therefore, a comprehensive impurity profile is essential for regulatory compliance and to ensure the reliability of research data. tsijournals.com
Detailed Research Findings
The primary analytical technique for purity assessment and the separation of (S)-Mycophenolic acid lactone from its parent compound, Mycophenolic Acid (MPA), and other related substances is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govjchps.comwaters.com Forced degradation studies are a critical component of this process, helping to elucidate the potential degradation pathways and identify the resulting products under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. jchps.comhumanjournals.com
One comprehensive study utilized liquid chromatography coupled with quadrupole-time of flight mass spectrometry (LC-Q-TOF-MS) to separate and identify process-related substances and degradation products in Mycophenolate Mofetil. nih.gov This research successfully characterized a total of 15 related substances, providing valuable insights into their formation and structure. (S)-Mycophenolic acid lactone is a major thermal degradation product of Mycophenolate Mofetil. chemicalbook.com
Isolation of impurities that exceed established identification thresholds is typically performed using preparative HPLC or flash chromatography. tsijournals.comomchemlabs.in Following isolation, a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are employed for complete structural elucidation. tsijournals.comdaicelpharmastandards.com
Below are interactive data tables summarizing typical chromatographic conditions for the separation of Mycophenolic Acid and its related substances, and the mass spectrometric data for key compounds identified in research.
Table 1: Typical Chromatographic Conditions for Purity Assessment
| Parameter | Condition | Reference |
| Chromatography System | UPLC-Q-TOF-MS | nih.gov |
| Column | C18 (e.g., 2.1 x 100mm, 1.7 µm) | tsijournals.comwaters.com |
| Mobile Phase A | Ammonium Formate Buffer (e.g., 10 mM, pH 3.0) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.govnih.gov |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | tsijournals.com |
| Detection Wavelength | 216 nm / 250 nm | jchps.comhumanjournals.com |
| Mass Spectrometry | ESI Positive Mode | nih.govbohrium.com |
Table 2: Spectroscopic Data for Mycophenolic Acid Lactone and a Related Substance
| Compound Name | Molecular Formula | Observed m/z [M+H]⁺ | Key MS/MS Fragments (m/z) | Reference |
| Mycophenolic acid | C₁₇H₂₀O₆ | 321.1332 | 207.0651, 193.0495, 175.0390 | nih.gov |
| Mycophenolic acid lactone | C₁₇H₂₀O₆ | 321.1332 | 207.0651, 193.0495, 175.0390 | nih.govnih.gov |
| Mycophenolate Mofetil N-Oxide | C₂₃H₃₁NO₈ | 450.2122 | 434.2173, 321.1332, 207.0651 | researchgate.net |
Future Research Trajectories and Theoretical Frameworks
Elucidation of the Complete Metabolic Fate and Stability of (S)-Mycophenolic Acid Lactone in Biological Systems
A critical area of future investigation is the comprehensive mapping of the metabolic journey of (S)-Mycophenolic acid lactone within biological systems. While the metabolism of MPA is extensively documented, involving primary conversion to the inactive mycophenolic acid glucuronide (MPAG) and a pharmacologically active acyl glucuronide, the specific pathways for its lactone derivative are less clear. nih.govnih.gov
Key research questions include:
Enzymatic Conversion: Identifying the specific enzymes responsible for the biotransformation of the lactone.
Metabolite Profiling: Characterizing the full spectrum of metabolites produced and their respective biological activities.
In Vivo Stability: Determining the stability of the lactone under various physiological conditions, which is crucial for understanding its bioavailability and duration of action. researchgate.netnih.govnih.gov Studies on MPA have shown its stability in plasma under specific storage conditions, but similar data for the lactone is needed. researchgate.netnih.govresearchgate.net
Understanding these metabolic intricacies will be instrumental in predicting the compound's pharmacokinetic profile and potential drug-drug interactions. drugs.comnih.gov
Development of Novel and Efficient Synthetic Strategies for Enantiopure Lactone Analogues
The development of efficient and stereoselective synthetic routes to produce enantiopure (S)-Mycophenolic acid lactone and its analogues is a significant challenge and a key research focus. researchgate.net While various methods for synthesizing MPA and its derivatives exist, achieving high enantiomeric purity for the lactone form requires specialized strategies. mostwiedzy.plresearchgate.netkaist.ac.kr
Future research in this area will likely concentrate on:
Asymmetric Synthesis: Employing chiral catalysts and auxiliaries to control the stereochemistry of the lactone ring formation.
Biocatalysis: Utilizing enzymes to perform stereospecific reactions, offering a greener and more efficient alternative to traditional chemical methods.
Convergent Synthesis: Designing synthetic pathways that allow for the late-stage introduction of structural diversity, facilitating the creation of a library of analogues for biological screening. nih.gov
Successful advancements in synthetic chemistry will not only provide a reliable supply of the (S)-lactone for further study but also enable the systematic exploration of structure-activity relationships. nih.govpg.edu.pl
Comprehensive Mechanistic Characterization of (S)-Mycophenolic Acid Lactone at a Molecular Level
A deep dive into the molecular mechanisms of (S)-Mycophenolic acid lactone is essential to unlock its full therapeutic potential. The primary mechanism of its parent compound, MPA, is the reversible, non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.gov This inhibition disproportionately affects T- and B-lymphocytes, which rely heavily on this pathway for proliferation. drugbank.com
Future investigations should aim to:
Target Identification: Confirm whether (S)-Mycophenolic acid lactone shares the same primary target as MPA or if it exhibits novel binding affinities.
Binding Site Analysis: Utilizing techniques like X-ray crystallography to visualize the precise interactions between the lactone and its molecular targets. nih.gov
Kinetic Studies: Quantifying the inhibitory potency and mechanism of the lactone against its target enzymes. scbt.com
These studies will clarify whether the lactone acts as a prodrug of MPA or possesses its own unique pharmacological profile.
Exploration of Emerging Biological Activities and Therapeutic Potential Beyond Known Mycophenolic Acid Mechanisms
Perhaps the most exciting avenue of future research lies in exploring biological activities of (S)-Mycophenolic acid lactone that extend beyond the known immunosuppressive effects of MPA. The lactone functional group can significantly alter a molecule's chemical properties, potentially leading to new therapeutic applications. mdpi.commdpi.commdpi.com
Areas of exploration include:
Anticancer Properties: Given that IMPDH is upregulated in some cancer cells, investigating the antiproliferative effects of the (S)-lactone on various tumor types is a promising direction. mostwiedzy.plnih.gov
Antiviral and Antimicrobial Activity: MPA itself has demonstrated broad-spectrum antiviral and antifungal properties, and it is plausible that the lactone derivative may possess enhanced or novel activities in this realm. researchgate.netresearchgate.net
Anti-inflammatory Effects: Delving into the potential anti-inflammatory mechanisms of the lactone, independent of its immunosuppressive actions.
The creation and screening of novel amide derivatives and other analogues of MPA have already shown potential for new biological activities, suggesting that the (S)-lactone could be a valuable scaffold for drug discovery. tandfonline.com As research progresses, a more complete picture of the therapeutic potential of (S)-Mycophenolic acid lactone will emerge, potentially offering new treatments for a range of diseases. nih.govnih.govmdpi.com
Q & A
Q. Why do some mycophenolic acid lactone derivatives exhibit reduced immunosuppression while retaining antineoplastic activity?
- Methodological Answer : Hypothesize differential binding to IMPDH isoforms (IMPDH2 in lymphocytes vs. IMPDH1 in cancer cells). Test via isoform-specific inhibition assays and X-ray crystallography of ligand-enzyme complexes. Explore derivatives with modified C17 side chains to sterically hinder IMPDH2 binding .
Q. What gaps exist in understanding the environmental fate of (S)-mycophenolic acid lactone, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
